molecular formula C5H5ClN2S B2945845 2-Chloro-5-(methylthio)pyrimidine CAS No. 115581-36-7

2-Chloro-5-(methylthio)pyrimidine

Cat. No. B2945845
CAS RN: 115581-36-7
M. Wt: 160.62
InChI Key: UGWJTFHCCZHCDI-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylthio)pyrimidine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of 2-Chloro-5-(methylthio)pyrimidine involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(methylthio)pyrimidine is C5H5ClN2S with an average mass of 160.625 Da and a monoisotopic mass of 159.986191 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-5-(methylthio)pyrimidine include nucleophilic addition-elimination to the azomethine substituted by halogen . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-(methylthio)pyrimidine include a density of 1.6±0.1 g/cm3, boiling point of 396.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Synthesis of Marine Alkaloids

2-Chloro-5-(methylthio)pyrimidine: is utilized in the synthesis of marine alkaloids, such as variolin B . Variolin B and its derivatives are known for their antitumor and antiviral activities, making them significant in medicinal chemistry.

Development of Kinase Inhibitors

This compound serves as a precursor in the development of 2,4-disubstituted pyrimidines , which are a novel class of kinase inhibitors . Kinase inhibitors are crucial in targeted cancer therapies as they can inhibit the growth of cancer cells by blocking specific enzymes.

Agricultural Chemistry

In the field of agricultural chemistry, 2-Chloro-5-(methylthio)pyrimidine can be used to synthesize compounds that act as intermediates for agrochemicals . These agrochemicals include herbicides and fungicides that protect crops from pests and diseases.

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of 2-Chloro-5-(methylthio)pyrimidine make it a candidate for use in the synthesis of materials for OLEDs . OLEDs are used in display and lighting technologies due to their efficient emission of light.

Fluorescent Dyes and Biosensors

It is also involved in the synthesis of fluorescent dyes, which are used in biosensors for protein assays . These biosensors have applications in medical diagnostics and biological research.

Pharmaceutical Intermediates

As a versatile building block, 2-Chloro-5-(methylthio)pyrimidine is used to create various pharmaceutical intermediates . These intermediates are essential components in the synthesis of more complex drug molecules.

Material Science

In material science, this compound can contribute to the development of new materials with potential applications in nanotechnology and electronics .

Chemical Research and Education

Lastly, 2-Chloro-5-(methylthio)pyrimidine is used in chemical research and education to demonstrate synthetic techniques and reactions in organic chemistry .

Mechanism of Action

While the specific mechanism of action for 2-Chloro-5-(methylthio)pyrimidine is not explicitly stated, pyrimidines in general have been found to exhibit anti-inflammatory effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety data sheet for 2-Chloro-5-(methylthio)pyrimidine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research directions for 2-Chloro-5-(methylthio)pyrimidine include the development of new pyrimidines as anti-inflammatory agents . Additionally, the synthesis and modification of pyrido[3,4-d]pyrimidines as kinase inhibitor scaffolds represent another promising area of research .

properties

IUPAC Name

2-chloro-5-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJTFHCCZHCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(methylthio)pyrimidine

CAS RN

115581-36-7
Record name 2-Chloro-5-(methylthio)pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1.00 g (5.17 mmol) of 5-bromo-2-chloropyrimidine and 551 μl (6.20 mmol) of dimethyl disulfide in 26 ml of tetrahydrofuran was cooled to −78° C. and 1.89 ml (5.17 mmol) of 2.73 N n-butyl lithium/n-hexane solution was added thereto, and the reaction solution was stirred for 2 hours. After completion of the reaction, saturated ammonium chloride aqueous solution was added to the reaction solution and the reaction solution was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride aqueous solution and dried with anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure. The obtained residue was subjected to silica gel column chromatography [n-hexane/ethyl acetate=90/10 (V/V)] and the fraction including the desired compound was concentrated under reduced pressure to provide 149 mg of the title compound as a white solid (yield: 18%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
551 μL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Name
n-butyl lithium n-hexane
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
18%

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